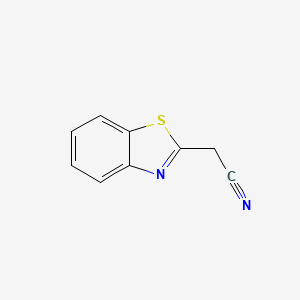

Benzothiazole-2-acetonitrile

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 379416. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-(1,3-benzothiazol-2-yl)acetonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6N2S/c10-6-5-9-11-7-3-1-2-4-8(7)12-9/h1-4H,5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZMZSYUSDGRJZNT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)N=C(S2)CC#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6N2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00321646 | |

| Record name | Benzothiazole-2-acetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00321646 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

174.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

56278-50-3 | |

| Record name | 2-Benzothiazoleacetonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=56278-50-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | NSC 379416 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0056278503 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 56278-50-3 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=379416 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzothiazole-2-acetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00321646 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(1,3-benzothiazol-2-yl)acetonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of Benzothiazole-2-acetonitrile

For Researchers, Scientists, and Drug Development Professionals

Benzothiazole-2-acetonitrile, a key heterocyclic compound, serves as a versatile building block in the synthesis of a wide array of biologically active molecules and functional materials. Its unique structure, featuring a benzothiazole ring substituted with an acetonitrile group at the 2-position, imparts valuable chemical reactivity, making it a sought-after intermediate in medicinal chemistry and materials science. This technical guide provides a comprehensive overview of the primary synthetic pathways for this compound, complete with detailed experimental protocols, comparative data, and workflow diagrams to aid in its practical application in research and development.

Core Synthetic Methodologies

The synthesis of this compound can be achieved through several strategic pathways, primarily categorized by the choice of starting materials. The most common and effective methods originate from 2-aminothiophenol, 2-mercaptobenzothiazole, or 2-chlorobenzothiazole.

Pathway 1: From 2-Aminothiophenol

The reaction of 2-aminothiophenol with a suitable C2-building block is a direct and widely employed method for the construction of the benzothiazole ring system.

One of the most direct routes involves the condensation of 2-aminothiophenol with a derivative of malononitrile. Specifically, the reaction with the monoiminoether hydrochloride of malononitrile yields this compound.[1] This method is particularly effective for creating the core structure in a single cyclization step.

A more recent and efficient approach is the one-pot, microwave-assisted synthesis from 2-aminothiophenol and chloroacetonitrile. This "green chemistry" approach often utilizes catalysts like ceria (CeO₂) nanoparticles, leading to high yields and significantly reduced reaction times.[2]

Experimental Protocol: Microwave-Assisted Synthesis from 2-Aminothiophenol and Chloroacetonitrile

-

Reagents: 2-aminothiophenol, chloroacetonitrile, CeO₂ nanoparticles.

-

Solvent: Solvent-free conditions are often employed.

-

Procedure: A mixture of 2-aminothiophenol, chloroacetonitrile, and a catalytic amount of CeO₂ nanoparticles is subjected to microwave irradiation at a controlled temperature (e.g., 100°C) for a short duration (e.g., 15 minutes). The reaction progress is monitored by thin-layer chromatography.

-

Work-up: After completion, the reaction mixture is cooled, and the product is isolated by column chromatography.

-

Yield: Isolated yields for this method are reported to be in the range of 76-96%.[2]

Pathway 2: From 2-Substituted Benzothiazoles

This approach involves the modification of a pre-existing benzothiazole ring at the 2-position. Common starting materials for this pathway are 2-mercaptobenzothiazole and 2-chlorobenzothiazole.

From 2-Mercaptobenzothiazole:

2-Mercaptobenzothiazole can be converted to this compound, often through a two-step process. The first step typically involves the S-alkylation of 2-mercaptobenzothiazole with a haloacetonitrile, such as chloroacetonitrile or bromoacetonitrile, to form 2-(cyanomethylthio)benzothiazole. Subsequent rearrangement or desulfurization of this intermediate can then yield the target compound.

From 2-Chlorobenzothiazole:

2-Chlorobenzothiazole is a versatile precursor for the introduction of various functional groups at the 2-position via nucleophilic substitution. The reaction of 2-chlorobenzothiazole with a cyanide source, such as sodium cyanide or potassium cyanide, in a suitable solvent like acetonitrile, can provide this compound. This method is analogous to the synthesis of substituted 2-cyanobenzothiazoles, where 2-chloro-6-nitro-1,3-benzothiazole is reacted with sodium cyanide.

Experimental Protocol: Synthesis from 2-Chlorobenzothiazole and Sodium Cyanide

-

Reagents: 2-Chlorobenzothiazole, sodium cyanide.

-

Solvent: Acetonitrile.

-

Procedure: 2-Chlorobenzothiazole is dissolved in acetonitrile, and a stoichiometric amount of sodium cyanide is added. The reaction mixture is stirred, potentially with heating, to facilitate the nucleophilic substitution. The reaction is monitored by TLC until the starting material is consumed.

-

Work-up: The reaction mixture is filtered to remove inorganic salts. The filtrate is concentrated under reduced pressure, and the crude product is purified by recrystallization or column chromatography.

Comparative Summary of Synthesis Pathways

| Starting Material | Key Reagents | Method | Advantages | Disadvantages | Yield Range |

| 2-Aminothiophenol | Monoiminoether hydrochloride of malononitrile | Condensation/Cyclization | Direct, one-pot | Availability of malononitrile derivative | Moderate to High |

| 2-Aminothiophenol | Chloroacetonitrile, CeO₂ nanoparticles | Microwave-assisted one-pot synthesis | Rapid, high yield, solvent-free | Requires microwave reactor | 76-96%[2] |

| 2-Mercaptobenzothiazole | Haloacetonitrile | S-alkylation followed by rearrangement | Readily available starting material | Multi-step process | Variable |

| 2-Chlorobenzothiazole | Sodium Cyanide | Nucleophilic Substitution | Versatile precursor | Use of toxic cyanide reagents | Moderate to High |

Logical Workflow of Synthesis Strategies

Caption: Primary synthetic routes to this compound.

Key Chemical Reactions and Further Applications

This compound is a valuable intermediate due to the reactivity of its acetonitrile moiety. It readily participates in Knoevenagel condensations with aldehydes and ketones to form a variety of α,β-unsaturated nitrile derivatives.[2] This reaction is a cornerstone for the synthesis of more complex heterocyclic systems and molecules with potential biological activities.

Experimental Workflow for a Typical Synthesis

Caption: General experimental workflow for synthesis.

This guide highlights the principal and most effective methods for the synthesis of this compound, providing a solid foundation for its preparation in a laboratory setting. The choice of a specific pathway will depend on factors such as the availability of starting materials, desired scale, and equipment. The provided protocols and data serve as a valuable resource for researchers engaged in the synthesis and application of this important heterocyclic compound.

References

An In-Depth Technical Guide to the Physicochemical Properties of Benzothiazole-2-acetonitrile

For Researchers, Scientists, and Drug Development Professionals

Introduction

Benzothiazole-2-acetonitrile is a heterocyclic compound featuring a benzothiazole core substituted at the 2-position with an acetonitrile group. This molecule has garnered significant attention in the fields of medicinal chemistry and materials science due to the versatile reactivity of its functional groups and the inherent biological activity associated with the benzothiazole scaffold.[1] This technical guide provides a comprehensive overview of the physicochemical properties of this compound, detailed experimental protocols for its synthesis and characterization, and an exploration of its potential biological activities and associated signaling pathways.

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is fundamental for its application in drug design and development. These properties influence its solubility, absorption, distribution, metabolism, and excretion (ADME) profile. The key physicochemical data are summarized in the table below.

| Property | Value | Reference |

| Molecular Formula | C₉H₆N₂S | [2][3] |

| Molecular Weight | 174.22 g/mol | [2][3] |

| Appearance | Pale yellow to brown crystalline powder | [4] |

| Melting Point | 98-101 °C | [2][5] |

| Boiling Point | 329.6 °C at 760 mmHg (Predicted) | |

| Solubility | Slightly soluble in water; Soluble in organic solvents such as dimethyl sulfoxide (DMSO) and ethanol.[1][5] | |

| pKa (Predicted) | 0.10 ± 0.10 | |

| LogP (Predicted) | 2.36 |

Experimental Protocols

Synthesis of this compound

A common and effective method for the synthesis of this compound is through the condensation reaction of 2-aminothiophenol with malononitrile.

Materials:

-

2-aminothiophenol

-

Malononitrile

-

Ethanol

-

Glacial Acetic Acid (optional, as catalyst)

Procedure:

-

In a round-bottom flask, dissolve 2-aminothiophenol and malononitrile in ethanol.

-

A catalytic amount of glacial acetic acid can be added to the mixture.

-

The reaction mixture is then stirred at room temperature or gently refluxed for several hours.

-

The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Upon completion, the reaction mixture is cooled, and the resulting precipitate is collected by filtration.

-

The crude product is washed with cold ethanol and can be further purified by recrystallization from ethanol to yield this compound as a crystalline solid.

Synthesis Workflow Diagram

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR (Proton NMR): The ¹H NMR spectrum of this compound typically exhibits signals corresponding to the aromatic protons of the benzothiazole ring and the methylene protons of the acetonitrile group. The aromatic protons usually appear as a complex multiplet in the downfield region (around δ 7.0-8.5 ppm), while the methylene protons appear as a singlet in the upfield region (around δ 4.0-5.0 ppm).

-

¹³C NMR (Carbon-13 NMR): The ¹³C NMR spectrum will show distinct signals for each carbon atom in the molecule, including the carbons of the benzothiazole ring, the nitrile carbon, and the methylene carbon.

General NMR Protocol:

-

Dissolve a small amount of the purified this compound in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃).

-

Transfer the solution to an NMR tube.

-

Acquire the ¹H and ¹³C NMR spectra using a standard NMR spectrometer (e.g., 400 MHz or 500 MHz).

-

Process the raw data (Fourier transformation, phase correction, and baseline correction) to obtain the final spectra.

Infrared (IR) Spectroscopy

The IR spectrum of this compound provides information about the functional groups present in the molecule. Key characteristic absorption bands include:

-

A sharp, medium-intensity peak around 2250 cm⁻¹ corresponding to the C≡N stretching vibration of the nitrile group.

-

Bands in the region of 1600-1450 cm⁻¹ due to the C=C and C=N stretching vibrations of the aromatic benzothiazole ring.

-

C-H stretching vibrations of the aromatic ring are typically observed above 3000 cm⁻¹.

General IR Protocol (Attenuated Total Reflectance - ATR):

-

Place a small amount of the solid sample directly onto the ATR crystal.

-

Apply pressure to ensure good contact between the sample and the crystal.

-

Record the IR spectrum over the desired range (typically 4000-400 cm⁻¹).

-

Clean the ATR crystal thoroughly after the measurement.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound. For this compound, the molecular ion peak [M]⁺ would be expected at an m/z value corresponding to its molecular weight (174.22).

General MS Protocol (Electron Ionization - EI):

-

Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography (GC-MS).

-

Ionize the sample using a high-energy electron beam.

-

Separate the resulting ions based on their mass-to-charge ratio in a mass analyzer.

-

Detect the ions to generate the mass spectrum.

Biological Activities and Signaling Pathways

Derivatives of benzothiazole are known to exhibit a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. While specific studies on this compound are less abundant than on its derivatives, the core structure is a key pharmacophore. Several signaling pathways have been identified as being modulated by benzothiazole-containing compounds.

Potential Signaling Pathway Modulation

-

JNK (c-Jun N-terminal Kinase) Pathway: Some benzothiazole derivatives have been identified as inhibitors of JNK, a key regulator of inflammatory responses and apoptosis.[6]

-

EGFR (Epidermal Growth Factor Receptor) Pathway: Benzothiazole derivatives have been shown to exert anticancer effects by downregulating EGFR activity.[7]

-

JAK/STAT (Janus Kinase/Signal Transducer and Activator of Transcription) Pathway: This pathway, crucial for cytokine signaling, has been implicated as a target for some benzothiazole compounds.

-

ERK/MAPK (Extracellular Signal-regulated Kinase/Mitogen-activated Protein Kinase) Pathway: The ERK/MAPK pathway, involved in cell proliferation and differentiation, is another potential target.

-

PI3K/Akt/mTOR (Phosphatidylinositol 3-kinase/Protein Kinase B/Mammalian Target of Rapamycin) Pathway: This central signaling pathway, often dysregulated in cancer, can be modulated by benzothiazole derivatives.[7]

JNK Signaling Pathway Diagram

EGFR Signaling Pathway Diagram

Experimental Protocols for Biological Assays

Cell Viability Assay (MTT Assay)

This assay is used to assess the cytotoxic effects of this compound on cancer cell lines.

-

Cell Seeding: Plate cancer cells (e.g., breast cancer cell lines) in a 96-well plate at a suitable density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with various concentrations of this compound (typically in a logarithmic dilution series) and a vehicle control (e.g., DMSO).

-

Incubation: Incubate the cells for a specified period (e.g., 24, 48, or 72 hours).

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours to allow the formation of formazan crystals.

-

Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).

Apoptosis Assay (Annexin V/Propidium Iodide Staining)

This assay is used to determine if the compound induces apoptosis (programmed cell death).

-

Cell Treatment: Treat cells with this compound at concentrations around its IC₅₀ value for a defined period.

-

Cell Harvesting: Harvest the cells by trypsinization and wash them with cold PBS.

-

Staining: Resuspend the cells in Annexin V binding buffer and add Annexin V-FITC and Propidium Iodide (PI).

-

Incubation: Incubate the cells in the dark at room temperature.

-

Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. The different cell populations (viable, early apoptotic, late apoptotic, and necrotic) can be distinguished based on their fluorescence.

Western Blot Analysis for Signaling Pathway Proteins

This technique is used to investigate the effect of the compound on the expression and phosphorylation status of key proteins in a signaling pathway.

-

Cell Lysis: Treat cells with this compound and then lyse the cells to extract total proteins.

-

Protein Quantification: Determine the protein concentration of the lysates using a protein assay (e.g., BCA assay).

-

SDS-PAGE: Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).

-

Immunoblotting:

-

Block the membrane to prevent non-specific antibody binding.

-

Incubate the membrane with primary antibodies specific to the target proteins (e.g., phospho-JNK, total JNK, phospho-EGFR, total EGFR).

-

Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

-

Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Analysis: Quantify the band intensities to determine the relative changes in protein expression or phosphorylation levels.

Conclusion

This compound is a valuable heterocyclic compound with well-defined physicochemical properties and versatile synthetic accessibility. Its core structure is a recognized pharmacophore, and its derivatives have shown significant biological activities through the modulation of key cellular signaling pathways. This technical guide provides a foundational understanding of this compound for researchers and professionals in drug discovery and development, offering detailed protocols and a summary of its key characteristics to facilitate further investigation into its therapeutic potential. Further experimental validation of its pKa, logP, and specific interactions with signaling pathways will be crucial in advancing its development as a potential therapeutic agent.

References

- 1. The JAK/STAT Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 2. promega.com [promega.com]

- 3. documents.thermofisher.com [documents.thermofisher.com]

- 4. benchchem.com [benchchem.com]

- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

An In-depth Technical Guide to Benzothiazole-2-acetonitrile (CAS 56278-50-3)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Benzothiazole-2-acetonitrile, with CAS number 56278-50-3, is a versatile heterocyclic organic compound. It serves as a crucial building block in the synthesis of a wide array of more complex molecules, particularly in the fields of medicinal chemistry and materials science.[1] Its benzothiazole core is a recognized pharmacophore, and the reactive acetonitrile group allows for diverse chemical modifications. This technical guide provides a comprehensive overview of the chemical properties, synthesis, key reactions, and the biological significance of its derivatives, with a focus on their impact on cellular signaling pathways. Detailed experimental protocols are provided to facilitate further research and application.

Chemical and Physical Properties

This compound is a solid, typically appearing as a white to light yellow or orange powder or crystalline substance.[2] It exhibits moderate solubility in organic solvents and has limited solubility in water.[2]

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| CAS Number | 56278-50-3 | [2] |

| Molecular Formula | C₉H₆N₂S | [2] |

| Molecular Weight | 174.22 g/mol | [1] |

| Melting Point | 98-101 °C | |

| IUPAC Name | 2-(1,3-benzothiazol-2-yl)acetonitrile | |

| SMILES | N#CCc1nc2ccccc2s1 | |

| InChI Key | ZMZSYUSDGRJZNT-UHFFFAOYSA-N | |

| Appearance | White to light yellow/orange powder/crystal | [2] |

| Solubility | Moderately soluble in organic solvents, limited in water | [2] |

Synthesis of this compound

The synthesis of this compound can be achieved through the reaction of o-aminothiophenol with the monoiminoether hydrochloride of malononitrile. This method is noted for its use in producing condensation components for methine dyes.[3]

Experimental Protocol: Synthesis from o-Aminothiophenol[3]

Materials:

-

1-amino-2-mercaptobenzene (o-aminothiophenol)

-

Monoiminoether hydrochloride of malononitrile

-

Ethanol

-

Acetic acid

Procedure:

-

Dissolve o-aminothiophenol in ethanol in a round-bottom flask.

-

Add a solution of the monoiminoether hydrochloride of malononitrile in ethanol to the flask.

-

Add a catalytic amount of acetic acid to the reaction mixture.

-

Stir the mixture at 20°C for 12 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, the solvent is removed under reduced pressure.

-

The crude product is then purified by recrystallization from a suitable solvent (e.g., ethanol) to yield this compound.

Key Reactions and Experimental Protocols

This compound is a valuable intermediate for synthesizing a variety of heterocyclic compounds. Its reactivity is centered around the active methylene group and the cyano functionality.

Knoevenagel Condensation

A prominent reaction of this compound is the Knoevenagel condensation with various aldehydes to form (E)-2-(benzo[d]thiazol-2-yl)-3-arylacrylonitriles. These derivatives are of interest for their potential biological activities. Microwave-assisted synthesis has been shown to be an efficient method for this transformation.

Materials:

-

This compound

-

Aromatic aldehyde (e.g., benzaldehyde)

-

Piperidine (catalyst)

-

Ethanol (for recrystallization)

Procedure:

-

In a microwave reactor vessel, mix equimolar amounts of this compound and the aromatic aldehyde.

-

Add a catalytic amount of piperidine to the mixture.

-

Subject the mixture to microwave irradiation. Optimal conditions may vary depending on the specific reactants and microwave system.

-

Monitor the reaction by TLC.

-

After completion, cool the reaction mixture to room temperature.

-

The resulting solid product is purified by recrystallization from ethanol to yield the corresponding (E)-2-(benzo[d]thiazol-2-yl)-3-arylacrylonitrile.

Synthesis of Pyrazole Derivatives

This compound can be used as a precursor for the synthesis of polysubstituted pyrazoles through reaction with hydrazonoyl chlorides. This reaction provides a route to novel heterocyclic systems with potential pharmacological applications.

Materials:

-

This compound

-

Substituted hydrazonoyl chloride

-

A suitable base (e.g., triethylamine or sodium ethoxide)

-

Anhydrous solvent (e.g., ethanol, dioxane, or DMF)

Procedure:

-

Dissolve this compound in an appropriate anhydrous solvent in a reaction flask equipped with a stirrer and a condenser.

-

Add the base to the solution and stir for a short period to generate the carbanion.

-

Add a solution of the hydrazonoyl chloride in the same solvent dropwise to the reaction mixture.

-

Heat the reaction mixture under reflux and monitor its progress using TLC.

-

Once the reaction is complete, cool the mixture to room temperature.

-

Pour the reaction mixture into ice-cold water to precipitate the crude product.

-

Filter the precipitate, wash with water, and dry.

-

Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol or acetic acid) to obtain the desired pyrazole derivative.

Biological Activities and Signaling Pathways of Derivatives

While this compound itself is primarily a synthetic intermediate, its derivatives have garnered significant attention for their potent biological activities, particularly as anticancer and anti-inflammatory agents.[4] Research has shown that these derivatives can modulate several key cellular signaling pathways implicated in cancer and inflammation.

Anticancer Activity

Derivatives of this compound have demonstrated antiproliferative effects against a range of cancer cell lines.[5] Their mechanisms of action often involve the inhibition of critical signaling pathways that regulate cell growth, proliferation, and survival.

-

EGFR Signaling Pathway: Certain benzothiazole derivatives act as inhibitors of the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase.[6][7] By binding to the ATP-binding site of the EGFR kinase domain, they block downstream signaling cascades, including the RAS/RAF/MEK/ERK and PI3K/AKT/mTOR pathways, which are crucial for cancer cell proliferation and survival.[6]

-

PI3K/AKT/mTOR Pathway: The PI3K/AKT/mTOR pathway is a central regulator of cell growth and is often hyperactivated in cancer. A novel benzothiazole derivative, PB11, has been shown to induce apoptosis in cancer cells by decreasing the phosphorylation of PI3K and AKT, thereby inhibiting this pathway.[8]

-

JNK Signaling Pathway: The c-Jun N-terminal kinase (JNK) pathway is involved in cellular responses to stress and can play a role in both apoptosis and cell survival. Some benzothiazole derivatives have been identified as JNK inhibitors, suggesting a potential therapeutic application in diseases where JNK signaling is dysregulated.[9]

Anti-inflammatory Activity

The anti-inflammatory properties of benzothiazole derivatives are often linked to their ability to suppress the NF-κB signaling pathway.

-

NF-κB Signaling Pathway: Nuclear factor-kappa B (NF-κB) is a key transcription factor that regulates the expression of pro-inflammatory genes, including cytokines, chemokines, and enzymes like COX-2 and iNOS.[5] Benzothiazole derivatives have been shown to inhibit the activation of NF-κB, leading to a reduction in the production of these inflammatory mediators.[5][10] This is often achieved by preventing the phosphorylation and subsequent degradation of IκBα, the inhibitory protein of NF-κB.[10]

Visualizations of Signaling Pathways and Workflows

Caption: EGFR signaling pathway inhibited by benzothiazole derivatives.

Caption: NF-κB signaling pathway inhibited by benzothiazole derivatives.

Caption: General workflow for synthesis and testing of derivatives.

Safety Information

This compound should be handled with care in a laboratory setting. It is harmful if swallowed, in contact with skin, or if inhaled. It can cause skin and serious eye irritation, and may cause respiratory irritation. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated area or under a fume hood.

Conclusion

This compound is a key synthetic intermediate with significant potential for the development of novel therapeutic agents and functional materials. Its derivatives have demonstrated promising anticancer and anti-inflammatory activities through the modulation of critical cellular signaling pathways. This guide provides essential technical information and detailed protocols to support further research and innovation in this exciting area of chemical and pharmaceutical science.

References

- 1. Buy this compound (EVT-460770) | 56278-50-3 [evitachem.com]

- 2. CAS 56278-50-3: 2-Benzothiazoleacetonitrile | CymitQuimica [cymitquimica.com]

- 3. This compound | 56278-50-3 [chemicalbook.com]

- 4. pcbiochemres.com [pcbiochemres.com]

- 5. Anticancer and Anti-Inflammatory Effects of Benzothiazole Derivatives Targeting NF-κB/COX-2/iNOS in a Hepatocellular Carcinoma Cell Line - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Investigation of Apoptotic and Anticancer Effects of 2-substituted Benzothiazoles in Breast Cancer Cell Lines: EGFR Modulation and Mechanistic Insights - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Designing of benzothiazole derivatives as promising EGFR tyrosine kinase inhibitors: a pharmacoinformatics study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. The Novel Benzothiazole Derivative PB11 Induces Apoptosis via the PI3K/AKT Signaling Pathway in Human Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Discovery of 2-(5-nitrothiazol-2-ylthio)benzo[d]thiazoles as novel c-Jun N-terminal kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

Solubility Profile of Benzothiazole-2-acetonitrile in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of benzothiazole-2-acetonitrile, a key intermediate in pharmaceutical and chemical synthesis. Understanding the solubility of this compound in various organic solvents is crucial for optimizing reaction conditions, purification processes, and formulation development. This document details the expected solubility, presents a framework for quantitative analysis, and outlines a detailed experimental protocol for solubility determination.

Core Concept: Solubility of this compound

This compound (C₉H₆N₂S, MW: 174.22 g/mol ) is a crystalline solid.[1][2] Its molecular structure, featuring a benzothiazole ring and a nitrile group, imparts a moderate polarity. This structure dictates its solubility characteristics, with a general expectation of good solubility in polar aprotic and polar protic organic solvents, and limited solubility in nonpolar solvents and water.[1][2][3]

Quantitative Solubility Data

While specific quantitative solubility data for this compound is not extensively published, the following table summarizes the expected solubility based on its chemical properties and qualitative descriptions found in the literature.[1] These values are illustrative and should be determined experimentally for precise applications.

| Organic Solvent | Chemical Formula | Polarity (Dielectric Constant at 20°C) | Expected Solubility of this compound (g/L) at 25°C |

| Dimethyl Sulfoxide (DMSO) | C₂H₆OS | 47.2 | > 150 |

| N,N-Dimethylformamide (DMF) | C₃H₇NO | 36.7 | > 150 |

| Acetone | C₃H₆O | 20.7 | 30 - 60 |

| Acetonitrile | C₂H₃N | 37.5 | 20 - 40 |

| Ethanol | C₂H₅OH | 24.5 | 10 - 30[1] |

| Methanol | CH₃OH | 32.7 | 10 - 30 |

| Dichloromethane | CH₂Cl₂ | 9.1 | 5 - 15 |

| Chloroform | CHCl₃ | 4.8 | 5 - 15 |

| Ethyl Acetate | C₄H₈O₂ | 6.0 | 5 - 10 |

| Toluene | C₇H₈ | 2.4 | < 5 |

| Hexane | C₆H₁₄ | 1.9 | < 1 |

| Water | H₂O | 80.1 | Slightly soluble[3] |

Experimental Protocol: Determination of Equilibrium Solubility using the Shake-Flask Method

The shake-flask method is a reliable and widely used technique for determining the thermodynamic solubility of a compound.[4][5][6]

1. Materials and Equipment:

-

This compound (crystalline solid, purity ≥98%)

-

Selected organic solvents (analytical grade or higher)

-

Scintillation vials or flasks with screw caps

-

Orbital shaker or wrist-action shaker with temperature control

-

Analytical balance (± 0.1 mg)

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm PTFE)

-

Volumetric flasks and pipettes

-

UV-Vis Spectrophotometer

-

Quartz cuvettes

2. Procedure:

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a series of vials, each containing a known volume (e.g., 5 mL) of the selected organic solvents. The excess solid is crucial to ensure equilibrium is reached with the solid phase.

-

Securely cap the vials to prevent solvent evaporation.

-

Place the vials in an orbital shaker set at a constant temperature (e.g., 25 °C) and agitate for a predetermined period (e.g., 24 to 72 hours) to allow the system to reach equilibrium. A preliminary kinetics study can determine the optimal equilibration time.

-

-

Sample Collection and Preparation:

-

After the equilibration period, remove the vials from the shaker and allow them to stand undisturbed for at least one hour to allow the excess solid to settle.

-

Carefully withdraw a known volume of the supernatant using a pipette, ensuring no solid particles are disturbed.

-

Filter the collected supernatant through a syringe filter into a clean vial. This step is critical to remove any suspended microcrystals.

-

Dilute the filtered, saturated solution with the respective solvent to a concentration that falls within the linear range of the UV-Vis spectrophotometer's calibration curve.

-

-

Quantification by UV-Vis Spectrophotometry:

-

Prepare a series of standard solutions of this compound of known concentrations in each organic solvent.

-

Measure the absorbance of the standard solutions at the wavelength of maximum absorbance (λmax) for this compound. The λmax should be determined for each solvent.

-

Construct a calibration curve by plotting absorbance versus concentration.

-

Measure the absorbance of the diluted saturated solutions.

-

Using the calibration curve, determine the concentration of this compound in the diluted samples and, by accounting for the dilution factor, calculate the solubility in the original saturated solution.

-

3. Data Analysis and Reporting:

-

Express the solubility in appropriate units, such as grams per liter (g/L) or moles per liter (mol/L).

-

Report the temperature at which the solubility was determined.

-

Perform each measurement in triplicate to ensure reproducibility and report the mean solubility with the standard deviation.

Visualizations

Caption: Experimental workflow for solubility determination.

This guide provides a foundational understanding and a practical framework for assessing the solubility of this compound in organic solvents. For drug development and process chemistry, accurate and experimentally determined solubility data are paramount for ensuring robust and reproducible outcomes.

References

- 1. Buy this compound (EVT-460770) | 56278-50-3 [evitachem.com]

- 2. CAS 56278-50-3: 2-Benzothiazoleacetonitrile | CymitQuimica [cymitquimica.com]

- 3. This compound | 56278-50-3 [chemicalbook.com]

- 4. Shake-Flask Solubility Assay | Bienta [bienta.net]

- 5. bioassaysys.com [bioassaysys.com]

- 6. dissolutiontech.com [dissolutiontech.com]

Spectroscopic Data of Benzothiazole-2-acetonitrile: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for Benzothiazole-2-acetonitrile, a key heterocyclic compound with applications in medicinal chemistry and materials science. This document presents detailed Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopic data, complete with experimental protocols and a visual workflow for spectroscopic analysis.

Nuclear Magnetic Resonance (NMR) Data

NMR spectroscopy is a powerful analytical technique for determining the structure of organic molecules. The following tables summarize the ¹H and ¹³C NMR data for this compound.

¹H NMR Spectroscopic Data

The ¹H NMR spectrum of this compound was recorded in deuterated dimethyl sulfoxide (DMSO-d₆). The chemical shifts (δ) are reported in parts per million (ppm) relative to tetramethylsilane (TMS).

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| 8.15 - 8.12 | Multiplet | 1H | Aromatic H |

| 7.95 - 7.92 | Multiplet | 1H | Aromatic H |

| 7.55 - 7.45 | Multiplet | 2H | Aromatic H |

| 4.60 | Singlet | 2H | -CH₂- |

¹³C NMR Spectroscopic Data

The ¹³C NMR spectrum provides detailed information about the carbon framework of the molecule.

| Chemical Shift (ppm) | Assignment |

| 164.1 | C=N (Thiazole ring) |

| 152.8 | Quaternary C (Benzene ring) |

| 135.2 | Quaternary C (Benzene ring) |

| 127.1 | Aromatic CH |

| 126.8 | Aromatic CH |

| 124.9 | Aromatic CH |

| 122.5 | Aromatic CH |

| 116.8 | C≡N (Nitrile) |

| 19.5 | -CH₂- |

Infrared (IR) Spectroscopy Data

Infrared spectroscopy is used to identify the functional groups present in a molecule. The following table lists the characteristic absorption bands for this compound.

| Wavenumber (cm⁻¹) | Intensity | Functional Group Assignment |

| 3065 | Weak | Aromatic C-H Stretch |

| 2926 | Weak | Aliphatic C-H Stretch |

| 2250 | Strong | C≡N Stretch (Nitrile) |

| 1598 | Medium | C=N Stretch (Thiazole ring) |

| 1475, 1435 | Medium | Aromatic C=C Stretch |

| 758 | Strong | C-H Bending (Ortho-disubstituted benzene) |

Experimental Protocols

The following are detailed methodologies for obtaining the spectroscopic data presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain high-resolution ¹H and ¹³C NMR spectra of this compound.

Materials:

-

This compound

-

Deuterated solvent (e.g., DMSO-d₆)

-

NMR tubes (5 mm)

-

Pipettes

-

Vortex mixer

-

NMR spectrometer (e.g., 300 MHz or higher)

Procedure:

-

Sample Preparation:

-

Accurately weigh approximately 5-10 mg of this compound.

-

Dissolve the sample in approximately 0.6-0.7 mL of the chosen deuterated solvent (e.g., DMSO-d₆) directly in a clean, dry NMR tube.

-

Cap the NMR tube and gently vortex the sample to ensure complete dissolution and homogeneity.

-

-

Instrument Setup:

-

Insert the NMR tube into the spectrometer's spinner turbine and place it in the sample changer or manually insert it into the magnet.

-

Lock the spectrometer on the deuterium signal of the solvent.

-

Shim the magnetic field to achieve optimal homogeneity, indicated by a sharp and symmetrical lock signal.

-

-

¹H NMR Data Acquisition:

-

Select the standard proton experiment.

-

Set the appropriate spectral width (e.g., -2 to 12 ppm).

-

Use a 90° pulse angle.

-

Set the number of scans (typically 8 to 16 for good signal-to-noise).

-

Set a relaxation delay of 1-2 seconds.

-

Acquire the Free Induction Decay (FID).

-

-

¹³C NMR Data Acquisition:

-

Select the standard carbon experiment with proton decoupling (e.g., zgpg30).

-

Set the appropriate spectral width (e.g., 0 to 200 ppm).

-

Use a 30° or 45° pulse angle to reduce relaxation delays.

-

Set a significantly higher number of scans (e.g., 1024 or more) due to the low natural abundance of ¹³C.

-

Set a relaxation delay of 2 seconds.

-

Acquire the FID.

-

-

Data Processing:

-

Apply Fourier transformation to the acquired FIDs for both ¹H and ¹³C spectra.

-

Phase the resulting spectra to obtain a flat baseline.

-

Calibrate the chemical shift scale using the residual solvent peak (e.g., DMSO-d₆ at 2.50 ppm for ¹H and 39.52 ppm for ¹³C).

-

Perform baseline correction.

-

Integrate the peaks in the ¹H spectrum.

-

Pick and label the peaks in both spectra.

-

Fourier-Transform Infrared (FT-IR) Spectroscopy

Objective: To obtain an infrared spectrum of this compound to identify its functional groups.

Materials:

-

This compound (solid)

-

Potassium bromide (KBr, IR grade)

-

Agate mortar and pestle

-

Pellet press

-

FT-IR spectrometer with a sample holder

Procedure:

-

Sample Preparation (KBr Pellet Method):

-

Place a small amount of KBr powder into a clean, dry agate mortar and grind it to a fine powder to remove any absorbed moisture.

-

Add a small amount of this compound (approximately 1-2 mg) to the mortar containing the KBr (approximately 100-200 mg). The sample-to-KBr ratio should be roughly 1:100.

-

Gently mix and grind the sample and KBr together until a fine, homogeneous powder is obtained.

-

Transfer a portion of the powdered mixture to the pellet press die.

-

Apply pressure using the hydraulic press to form a thin, transparent, or translucent KBr pellet.

-

-

Data Acquisition:

-

Place the KBr pellet into the sample holder of the FT-IR spectrometer.

-

Acquire a background spectrum of the empty sample compartment to account for atmospheric CO₂ and water vapor.

-

Acquire the sample spectrum over the desired range (e.g., 4000 to 400 cm⁻¹).

-

Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.

-

-

Data Processing:

-

The software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

-

Identify and label the significant absorption peaks.

-

Workflow for Spectroscopic Analysis

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like this compound.

Caption: General workflow for spectroscopic analysis.

The Ascendant Therapeutic Potential of Benzothiazole-2-acetonitrile Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The benzothiazole scaffold, a heterocyclic aromatic molecule, has long been a cornerstone in medicinal chemistry, demonstrating a vast array of biological activities. Among its numerous derivatives, those incorporating a 2-acetonitrile group are emerging as a particularly promising class of compounds with significant therapeutic potential. This technical guide provides an in-depth exploration of the biological activities of benzothiazole-2-acetonitrile derivatives, focusing on their anticancer, antimicrobial, and enzyme-inhibiting properties. Detailed experimental protocols, quantitative data summaries, and visualizations of key biological pathways are presented to facilitate further research and development in this exciting field.

Anticancer Activity

This compound derivatives have demonstrated potent cytotoxic effects against a range of human cancer cell lines. Their mechanisms of action are multifaceted, often involving the modulation of key signaling pathways critical for cancer cell proliferation, survival, and metastasis.

Quantitative Anticancer Data

The in vitro anticancer activity of various this compound and related derivatives is summarized below, with IC50 values indicating the concentration required to inhibit 50% of cancer cell growth.

| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |

| PB11 | U87 (Glioblastoma) | 0.1 (approx.) | [1] |

| HeLa (Cervical Cancer) | 0.1 (approx.) | [1] | |

| 4a | HCT-116 (Colon) | 5.61 | [2] |

| HEPG-2 (Liver) | 7.92 | [2] | |

| MCF-7 (Breast) | 3.84 | [2] | |

| 4e | MCF-7 (Breast) | 6.11 | [2] |

| 8a | MCF-7 (Breast) | 10.86 | [2] |

| 53 | HeLa (Cervical Cancer) | 9.76 | [3] |

| 55 | HT-29 (Colon) | 0.024 | [3] |

| H460 (Lung) | 0.29 | [3] | |

| A549 (Lung) | 0.84 | [3] | |

| MDA-MB-231 (Breast) | 0.88 | [3] | |

| 57 | Pancreatic Cancer | 27 | [4] |

| 58 | Pancreatic Cancer | 35 | [4] |

| 61 | A549 (Lung) | 10.67 (µg/mL) | [3] |

| 62 | A549 (Lung) | 9.0 (µg/mL) | [3] |

| 66 | HT-29 (Colon) | 3.72 | [3] |

| A549 (Lung) | 4.074 | [3] | |

| MCF-7 (Breast) | 7.91 | [3] | |

| 67 | HT-29 (Colon) | 3.47 | [3] |

| A549 (Lung) | 3.89 | [3] | |

| MCF-7 (Breast) | 5.08 | [3] | |

| 4d | AsPC-1 (Pancreatic) | 7.66 | [5][6] |

| BxPC-3 (Pancreatic) | 3.99 | [5][6] | |

| Capan-2 (Pancreatic) | 8.97 | [5][6] | |

| PTJ64i (Paraganglioma) | 6.79 | [5][6] | |

| PTJ86i (Paraganglioma) | 12.39 | [5][6] | |

| 4m | AsPC-1 (Pancreatic) | 8.49 | [5][6] |

| BxPC-3 (Pancreatic) | 9.81 | [5][6] | |

| Capan-2 (Pancreatic) | 13.33 | [5][6] | |

| PTJ86i (Paraganglioma) | 19.92 | [5][6] |

Signaling Pathways in Cancer

Several key signaling pathways have been identified as targets for benzothiazole derivatives in cancer therapy.

The PI3K/AKT pathway is a critical regulator of cell growth, proliferation, and survival. The novel benzothiazole derivative PB11 has been shown to suppress this pathway in cancer cells, leading to apoptosis.[1]

Caption: Inhibition of the PI3K/AKT signaling pathway by a benzothiazole derivative.

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of angiogenesis, the formation of new blood vessels, which is crucial for tumor growth and metastasis. Certain benzothiazole hybrids have demonstrated potent inhibitory activity against VEGFR-2.[2]

Caption: Inhibition of VEGFR-2 signaling by a benzothiazole hybrid.

The novel benzothiazole derivative YLT322 has been shown to induce apoptosis in cancer cells through the mitochondrial (intrinsic) pathway. This involves the regulation of Bcl-2 family proteins, leading to the release of cytochrome c and activation of caspases.[7]

Caption: Induction of mitochondrial apoptosis by a benzothiazole derivative.

Antimicrobial Activity

This compound derivatives also exhibit significant activity against a range of pathogenic bacteria and fungi. Their ability to inhibit microbial growth makes them attractive candidates for the development of new antimicrobial agents.

Quantitative Antimicrobial Data

The minimum inhibitory concentration (MIC) is a key measure of antimicrobial potency, representing the lowest concentration of a compound that prevents visible growth of a microorganism.

| Compound ID | Microorganism | MIC (µg/mL) | Reference |

| 3e | Staphylococcus aureus | 3.12 | [8] |

| Enterococcus faecalis | 3.12 | [8] | |

| Salmonella typhi | 3.12 | [8] | |

| Escherichia coli | 3.12 | [8] | |

| Klebsiella pneumoniae | 3.12 | [8] | |

| Pseudomonas aeruginosa | 3.12 | [8] | |

| 3n | Candida tropicalis | 1.56 | [8] |

| Candida albicans | 3.12 | [8] | |

| Candida krusei | 6.25 | [8] | |

| Cryptococcus neoformans | 6.25 | [8] | |

| Aspergillus niger | 12.5 | [8] | |

| Aspergillus fumigatus | 12.5 | [8] | |

| 46a, 46b | Escherichia coli | 15.62 | [9] |

| Pseudomonas aeruginosa | 15.62 | [9] | |

| 56, 59a-d | Klebsiella pneumoniae | 0.4-0.8 | [9] |

| 66c | Pseudomonas aeruginosa | 3.1-6.2 | [9] |

| Staphylococcus aureus | 3.1-6.2 | [9] | |

| Escherichia coli | 3.1-6.2 | [9] | |

| 133 | Staphylococcus aureus | 78.125 | [9] |

| Escherichia coli | 78.125 | [9] | |

| 11a | Bacterial Strains | 100-250 | [9] |

| 1e, 1g, 1h | Klebsiella pneumoniae | 10-20 | [10] |

| 2j | Bacterial Strains | 230-940 | [11] |

| Fungal Strains | 60-470 | [11] | |

| 16c | Staphylococcus aureus | 0.025 (mM) | [12] |

| 7a | Bacillus subtilis | 6 (µmol/L) | [13] |

| Chlamydia pneumoniae | 12 (µmol/L) | [13] | |

| 7e | Salmonella typhi | 8 (µmol/L) | [13] |

Enzyme Inhibition

Beyond their direct cytotoxic and antimicrobial effects, benzothiazole derivatives have been identified as potent inhibitors of various enzymes implicated in disease pathogenesis.

Quantitative Enzyme Inhibition Data

| Compound ID | Enzyme | IC50 | Reference |

| 4a | VEGFR-2 | 91 nM | [2] |

| 4e | VEGFR-2 | 161 nM | [2] |

| 8a | VEGFR-2 | 266 nM | [2] |

| 4f | Acetylcholinesterase (AChE) | 23.4 nM | [14][15] |

| Monoamine Oxidase B (MAO-B) | 40.3 nM | [14][15] | |

| 4a | Acetylcholinesterase (AChE) | 56.3 nM | [14] |

| 4m | Acetylcholinesterase (AChE) | 27.8 nM | [14] |

| 8 | α-amylase | 0.10 µM | [16] |

| 9 | α-amylase | 0.13 µM | [16] |

| 27 | E. coli DNA Gyrase | <10 nM | [17] |

| A. baumannii DNA Gyrase | 15.6 nM | [17] | |

| P. aeruginosa DNA Gyrase | <10 nM | [17] |

Experimental Protocols

Detailed methodologies are crucial for the replication and advancement of research. Below are outlines for key experiments cited in the context of this compound derivative evaluation.

Synthesis of this compound Derivatives

A general and efficient method for the synthesis of 2-substituted benzothiazoles involves the condensation of 2-aminothiophenol with various carbonyl or cyano-containing compounds.[18][19][20] Green chemistry approaches utilizing ultrasonic irradiation or solvent-free conditions have also been successfully employed.[20][21]

Caption: General workflow for the synthesis of benzothiazole derivatives.

Anticancer Screening: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.[22][23]

-

Cell Seeding: Plate cancer cells in a 96-well plate at a suitable density and incubate overnight to allow for attachment.

-

Compound Treatment: Treat the cells with various concentrations of the this compound derivatives and incubate for a specified period (e.g., 24, 48, or 72 hours).

-

MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

-

Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (typically 570 nm) using a microplate reader. The absorbance is directly proportional to the number of viable cells.

-

Data Analysis: Calculate the percentage of cell viability compared to untreated control cells and determine the IC50 value.

Caption: Workflow for the MTT cell viability assay.

Antimicrobial Susceptibility Testing

The antimicrobial activity of the synthesized compounds is typically determined using broth microdilution or agar well diffusion methods to ascertain the Minimum Inhibitory Concentration (MIC).[24][25][26]

-

Inoculum Preparation: Prepare a standardized suspension of the test microorganism (bacteria or fungi).

-

Serial Dilution: Prepare serial dilutions of the this compound derivatives in a suitable broth medium in a 96-well plate.

-

Inoculation: Add the microbial inoculum to each well.

-

Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 24-48 hours).

-

MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth of the microorganism is observed.

Caption: Workflow for Minimum Inhibitory Concentration (MIC) determination.

Conclusion

This compound derivatives represent a versatile and potent class of compounds with significant therapeutic promise. Their demonstrated efficacy in inhibiting cancer cell growth, combating microbial infections, and modulating key enzymatic activities underscores their importance in modern drug discovery. The data and protocols presented in this guide are intended to serve as a valuable resource for researchers dedicated to advancing the development of this promising class of therapeutic agents. Further investigation into their structure-activity relationships, pharmacokinetic profiles, and in vivo efficacy is warranted to fully realize their clinical potential.

References

- 1. The Novel Benzothiazole Derivative PB11 Induces Apoptosis via the PI3K/AKT Signaling Pathway in Human Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]

- 2. tandfonline.com [tandfonline.com]

- 3. Benzothiazole derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 4. flore.unifi.it [flore.unifi.it]

- 5. ricerca.unich.it [ricerca.unich.it]

- 6. researchgate.net [researchgate.net]

- 7. A Novel Benzothiazole Derivative YLT322 Induces Apoptosis via the Mitochondrial Apoptosis Pathway In Vitro with Anti-Tumor Activity in Solid Malignancies | PLOS One [journals.plos.org]

- 8. Design, synthesis and antimicrobial activity of novel benzothiazole analogs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Recent insights into antibacterial potential of benzothiazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. mdpi.com [mdpi.com]

- 12. Synthesis, Physicochemical Properties and Molecular Docking of New Benzothiazole Derivatives as Antimicrobial Agents Targeting DHPS Enzyme - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Synthesis and Antimicrobial, Anticancer and Anti-Oxidant Activities of Novel 2,3-Dihydropyrido[2,3-d]pyrimidine-4-one and Pyrrolo[2,1-b][1,3]benzothiazole Derivatives via Microwave-Assisted Synthesis [mdpi.com]

- 14. Synthesis of novel benzothiazole derivatives and investigation of their enzyme inhibitory effects against Alzheimer's disease - PMC [pmc.ncbi.nlm.nih.gov]

- 15. abis-files.anadolu.edu.tr [abis-files.anadolu.edu.tr]

- 16. researchgate.net [researchgate.net]

- 17. pubs.acs.org [pubs.acs.org]

- 18. mdpi.com [mdpi.com]

- 19. ijper.org [ijper.org]

- 20. researchgate.net [researchgate.net]

- 21. mjas.analis.com.my [mjas.analis.com.my]

- 22. Synthesis of New Benzothiazole Acylhydrazones as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 23. New benzothiazole hybrids as potential VEGFR-2 inhibitors: design, synthesis, anticancer evaluation, and in silico study - PMC [pmc.ncbi.nlm.nih.gov]

- 24. jchr.org [jchr.org]

- 25. benchchem.com [benchchem.com]

- 26. Antimicrobial Susceptibility Testing: A Comprehensive Review of Currently Used Methods - PMC [pmc.ncbi.nlm.nih.gov]

The Nitrile Moiety in Benzothiazole-2-acetonitrile: A Gateway to Chemical Diversity

For Immediate Release

A Comprehensive Technical Guide on the Chemical Reactivity of the Nitrile Group in Benzothiazole-2-acetonitrile for Researchers, Scientists, and Drug Development Professionals.

The benzothiazole scaffold is a privileged structure in medicinal chemistry, imparting a wide range of biological activities to molecules that contain it. When functionalized with a nitrile group at the 2-position, as in this compound, the molecule becomes a versatile building block for the synthesis of a diverse array of complex heterocyclic compounds. The chemical reactivity of the nitrile group, characterized by its electrophilic carbon atom and the ability to undergo various transformations, is central to its utility in drug discovery and materials science. This technical guide provides an in-depth exploration of the key reactions involving the nitrile group of this compound, complete with experimental protocols and quantitative data to facilitate its application in research and development.

Core Reactivity of the Nitrile Group

The nitrile group (C≡N) in this compound exhibits a range of chemical behaviors, primarily centered around the electrophilicity of the nitrile carbon. This allows for nucleophilic additions, condensations, and cycloaddition reactions, providing access to a variety of functional groups and heterocyclic systems.

Knoevenagel Condensation

A prominent reaction of this compound is the Knoevenagel condensation, where the active methylene group adjacent to the nitrile participates in a condensation reaction with aldehydes to yield (E)-2-(Benzo[d]thiazol-2-yl)-3-arylacrylonitriles. These products are of significant interest due to their potential biological activities.

Table 1: Knoevenagel Condensation of this compound with Various Aldehydes

| Aldehyde | Catalyst | Solvent | Reaction Time | Yield (%) | Reference |

| 5-Hydroxymethylfurfural | Biogenic Ca/Ba carbonates | Solvent-free | 2 hours | 71-87 | [1] |

| 4-Methoxybenzaldehyde | Bovine Serum Albumin (BSA) | pH 7.5 buffer | Not Specified | 85 | [1] |

| Aromatic Aldehydes | 1-Butyl-3-methylimidazolium acetate [(BMIM)Ac] | Ethanol | Not Specified | Good to Excellent | Not Specified |

| Aromatic Aldehydes | Microwave irradiation | Solvent-free | Short | 50-75 | Not Specified |

Experimental Protocol: Microwave-Assisted Knoevenagel Condensation

A mixture of 2-(benzo[d]thiazol-2-yl)acetonitrile (1 mmol) and an aromatic aldehyde (1 mmol) are subjected to microwave irradiation under solvent-free conditions. The reaction progress is monitored by thin-layer chromatography. Upon completion, the product is purified, typically by recrystallization, to afford the corresponding (E)-2-(benzo[d]thiazol-2-yl)-3-arylacrylonitrile.

Caption: Knoevenagel condensation of this compound.

Cycloaddition Reactions

The nitrile group of this compound can participate in cycloaddition reactions, most notably with azides to form tetrazole derivatives. Tetrazoles are important bioisosteres of carboxylic acids and are prevalent in medicinal chemistry.

Table 2: [3+2] Cycloaddition with Sodium Azide

| Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |

| Zinc Chloride | DMF | 100-110 | 0.5 | 94 | [2] |

| Cobalt(II) complex | DMSO | 110 | 12 | 99 | [3] |

Experimental Protocol: Synthesis of 5-((Benzo[d]thiazol-2-yl)methyl)-1H-tetrazole

A mixture of this compound (10 mmol), sodium azide (12 mmol), and a catalyst such as zinc chloride (11 mmol) or a cobalt(II) complex (1 mol%) is heated in a suitable solvent like DMF or DMSO. The reaction is monitored by TLC. After completion, the reaction mixture is cooled and the product is isolated by precipitation upon addition of water and acidification, followed by filtration and purification.

Caption: [3+2] Cycloaddition reaction to form a tetrazole.

Hydrolysis of the Nitrile Group

The nitrile group can be hydrolyzed under acidic or basic conditions to yield either a carboxylic acid or an amide, depending on the reaction conditions. This provides a straightforward route to 2-(benzo[d]thiazol-2-yl)acetic acid and 2-(benzo[d]thiazol-2-yl)acetamide, which are valuable intermediates for further functionalization.

Experimental Protocol: Acid-Catalyzed Hydrolysis to 2-(Benzo[d]thiazol-2-yl)acetic acid

This compound is refluxed in an aqueous solution of a strong acid, such as sulfuric acid or hydrochloric acid. The progress of the hydrolysis is monitored by TLC. Upon completion, the reaction mixture is cooled, and the product, 2-(benzo[d]thiazol-2-yl)acetic acid, is isolated by filtration and can be purified by recrystallization.

Caption: Hydrolysis of the nitrile group.

Reduction of the Nitrile Group

The nitrile group is readily reduced to a primary amine, 2-(benzo[d]thiazol-2-yl)ethanamine, using strong reducing agents like lithium aluminum hydride (LiAlH₄). This transformation is a key step in the synthesis of various biologically active molecules. Milder reducing agents can potentially yield the corresponding aldehyde.

Experimental Protocol: Reduction to 2-(Benzo[d]thiazol-2-yl)ethanamine with LiAlH₄

To a suspension of lithium aluminum hydride in a dry ethereal solvent such as diethyl ether or tetrahydrofuran (THF) at 0 °C, a solution of this compound in the same solvent is added dropwise. The reaction mixture is then stirred at room temperature or refluxed to ensure complete reduction. The reaction is carefully quenched by the sequential addition of water and aqueous sodium hydroxide. The resulting precipitate is filtered off, and the organic layer is dried and concentrated to yield 2-(benzo[d]thiazol-2-yl)ethanamine.

References

Stability of Benzothiazole-2-acetonitrile: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Benzothiazole-2-acetonitrile is a versatile heterocyclic compound with significant potential in medicinal chemistry and materials science. Its core structure, featuring a benzothiazole ring fused with an acetonitrile moiety, makes it a valuable building block for the synthesis of various biologically active molecules. Understanding the stability of this compound under different environmental conditions is paramount for its effective use in research and development, particularly in the context of drug discovery and formulation. This technical guide provides a comprehensive overview of the stability of this compound under various stress conditions, including pH, temperature, light, and oxidation. It details experimental protocols for stability testing, presents illustrative quantitative data, and discusses potential degradation pathways. This guide also explores the potential involvement of benzothiazole derivatives in relevant signaling pathways, offering a broader context for its biological significance.

Introduction

This compound is a key intermediate in the synthesis of a wide range of compounds with diverse pharmacological activities, including potential anticancer and neuroprotective agents. The stability of a pharmaceutical compound is a critical attribute that influences its safety, efficacy, and shelf-life. Forced degradation studies are an essential component of the drug development process, providing insights into the intrinsic stability of a drug substance and helping to develop stability-indicating analytical methods.

This guide synthesizes the available information on the stability of compounds with similar functional groups and outlines the standard methodologies for conducting forced degradation studies as stipulated by the International Council for Harmonisation (ICH) guidelines. While specific experimental data for this compound is limited in publicly available literature, this document provides a robust framework for researchers to design and execute their own stability studies.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1.

Table 1: Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C₉H₆N₂S |

| Molecular Weight | 174.22 g/mol |

| Appearance | White to light yellow or light orange powder/crystal[1] |

| Melting Point | 98-101 °C |

| Solubility | Slightly soluble in water |

| pKa (predicted) | 0.10 ± 0.10 |

Stability Profile of this compound

The stability of this compound is influenced by several factors, including pH, temperature, light, and the presence of oxidizing agents. The following sections detail the expected stability profile under these conditions, based on the known chemistry of the benzothiazole and acetonitrile functional groups.

pH Stability (Hydrolysis)

The nitrile group of this compound is susceptible to hydrolysis under both acidic and basic conditions. The reaction typically proceeds through an amide intermediate to yield a carboxylic acid.

-

Acidic Conditions: In the presence of a strong acid and heat, the nitrile group is expected to hydrolyze to a carboxylic acid, forming 2-(1,3-benzothiazol-2-yl)acetic acid and an ammonium salt.

-

Basic Conditions: Under basic conditions, the nitrile is hydrolyzed to a carboxylate salt and ammonia.

Table 2: Illustrative pH Stability Data for this compound

| pH Condition | Temperature (°C) | Time (hours) | Degradation (%) (Illustrative) | Major Degradation Product |

| 0.1 M HCl | 60 | 24 | ~15 | 2-(1,3-benzothiazol-2-yl)acetic acid |

| pH 7 (Water) | 60 | 24 | < 5 | - |

| 0.1 M NaOH | 60 | 24 | ~25 | Sodium 2-(1,3-benzothiazol-2-yl)acetate |

Thermal Stability

Thermal degradation of this compound is expected to occur at elevated temperatures. The benzothiazole ring itself is relatively stable, but the acetonitrile side chain may be susceptible to decomposition.

Table 3: Illustrative Thermal Stability Data for this compound

| Condition | Temperature (°C) | Time (hours) | Degradation (%) (Illustrative) | Potential Degradation Products |

| Solid State | 80 | 72 | < 10 | Decomposition of acetonitrile side chain |

| Solution | 80 | 24 | ~10 | Decomposition of acetonitrile side chain |

Photostability

Exposure to ultraviolet (UV) or visible light can induce photodegradation of photosensitive molecules. The benzothiazole ring system can absorb UV radiation, potentially leading to the formation of reactive species and subsequent degradation.

Table 4: Illustrative Photostability Data for this compound (ICH Q1B Conditions)

| Condition | Illumination | Time | Degradation (%) (Illustrative) | Potential Degradation Products |

| Solid State | ≥ 1.2 million lux hours | - | ~5 | Photodegradation products |

| Solution | ≥ 200 watt hours/m² | - | ~10 | Photodegradation products |

Oxidative Stability

Oxidative degradation can be initiated by exposure to oxidizing agents such as hydrogen peroxide or radical initiators like azobisisobutyronitrile (AIBN). The sulfur atom in the benzothiazole ring is a potential site for oxidation.

Table 5: Illustrative Oxidative Stability Data for this compound

| Condition | Temperature (°C) | Time (hours) | Degradation (%) (Illustrative) | Potential Degradation Products |

| 3% H₂O₂ | 25 | 24 | ~20 | N-oxides, sulfoxides |

| AIBN in Acetonitrile/Water | 40 | 48 | ~15 | Products of radical reactions |

Experimental Protocols for Forced Degradation Studies

The following protocols are based on general guidelines for forced degradation studies and should be optimized for this compound.

General Procedure

-

Sample Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of approximately 1 mg/mL.

-

Stress Conditions: Subject aliquots of the stock solution to the stress conditions outlined below.

-

Sample Analysis: At specified time points, withdraw samples, neutralize if necessary, and dilute to a suitable concentration for analysis by a stability-indicating HPLC method.

Acid and Base Hydrolysis

-

To 1 mL of the stock solution, add 1 mL of 1 M HCl (for acid hydrolysis) or 1 M NaOH (for base hydrolysis).

-

Keep the solutions at 60°C for 24 hours.

-

At 2, 4, 8, and 24 hours, withdraw 100 µL of the solution, neutralize with an equimolar amount of base or acid, and dilute with the mobile phase to 1 mL.

Thermal Degradation

-

For solid-state studies, place a known amount of this compound powder in a controlled temperature oven at 80°C.

-

For solution studies, keep a sealed vial of the stock solution at 80°C.

-

Sample at appropriate time intervals.

Photodegradation

-

Expose a thin layer of solid this compound and a solution of the compound in a quartz cuvette to a light source compliant with ICH Q1B guidelines (e.g., a xenon lamp or a combination of cool white fluorescent and near-UV lamps).

-

Ensure a total illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.

-

A dark control sample should be stored under the same conditions but protected from light.

Oxidative Degradation

-

To 1 mL of the stock solution, add 1 mL of 3% hydrogen peroxide.

-

Keep the solution at room temperature for 24 hours.

-

Alternatively, for radical-induced oxidation, dissolve the compound and AIBN in a mixture of acetonitrile and water and heat at 40°C.

Stability-Indicating HPLC Method

A stability-indicating analytical method is crucial for separating the intact drug from its degradation products. The following is a proposed HPLC method that would require validation.

Table 6: Proposed HPLC Method Parameters

| Parameter | Condition |

| Column | C18 (e.g., 4.6 x 250 mm, 5 µm) |

| Mobile Phase | Gradient of Acetonitrile and 0.1% Formic Acid in Water |

| Flow Rate | 1.0 mL/min |

| Detection | UV at an appropriate wavelength (to be determined by UV scan) |

| Injection Volume | 10 µL |

| Column Temperature | 30°C |

Potential Signaling Pathway Involvement

While direct studies on this compound are scarce, derivatives of benzothiazole have been shown to interact with key cellular signaling pathways implicated in various diseases.

JNK Signaling Pathway

Certain (benzothiazol-2-yl)acetonitrile derivatives have been identified as potent inhibitors of c-Jun N-terminal kinases (JNKs).[2][][4] The JNK signaling pathway is a critical regulator of cellular processes such as apoptosis and inflammation. Inhibition of this pathway by benzothiazole derivatives suggests a potential therapeutic application in neurodegenerative diseases and inflammatory disorders.

PI3K/Akt Signaling Pathway

Derivatives of benzothiazole have also been investigated for their effects on the PI3K/Akt signaling pathway, which is crucial for cell survival, proliferation, and growth.[5] Some benzothiazole compounds have been shown to induce apoptosis in cancer cells by suppressing this pathway, highlighting their potential as anti-cancer agents.

Experimental Workflow for Stability Studies

A logical workflow is essential for conducting comprehensive stability studies of this compound.

Conclusion

This technical guide provides a framework for understanding and evaluating the stability of this compound. While specific quantitative data for this compound is not extensively available, the provided protocols and illustrative data, based on the known reactivity of its functional groups and general ICH guidelines, offer a solid starting point for researchers. The development of a validated stability-indicating HPLC method is a critical next step for any research involving this compound. Furthermore, the potential of benzothiazole derivatives to modulate key signaling pathways underscores the importance of continued investigation into the biological activities of this compound and its analogues. The information and methodologies presented herein are intended to support the robust and reliable use of this promising compound in drug discovery and development.

References

- 1. 1,3-Benzothiazol-2-ylacetonitrile | 56278-50-3 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 2. AS601245 (1,3-benzothiazol-2-yl (2-[[2-(3-pyridinyl) ethyl] amino]-4 pyrimidinyl) acetonitrile): a c-Jun NH2-terminal protein kinase inhibitor with neuroprotective properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. The Novel Benzothiazole Derivative PB11 Induces Apoptosis via the PI3K/AKT Signaling Pathway in Human Cancer Cell Lines - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Natural Occurrence and Isolation of Benzothiazole Compounds

For Researchers, Scientists, and Drug Development Professionals

Abstract

Benzothiazole and its derivatives represent a fascinating class of heterocyclic compounds that, while relatively rare in nature, exhibit a remarkable diversity of chemical structures and biological activities.[1] This technical guide provides a comprehensive overview of the natural occurrence of benzothiazole-containing compounds, detailing their sources from terrestrial and marine organisms. It further outlines detailed methodologies for their isolation, purification, and characterization, with a focus on modern chromatographic and spectroscopic techniques. This guide is intended to serve as a valuable resource for researchers in natural product chemistry, pharmacology, and drug development who are interested in the discovery and utilization of these potent bioactive molecules.

Natural Occurrence of Benzothiazole Compounds

Benzothiazole moieties are found in a variety of natural products, ranging from simple derivatives to complex alkaloids.[2] Their presence has been identified in microorganisms, marine invertebrates, insects, and plants. A summary of notable naturally occurring benzothiazole compounds and their sources is presented in Table 1.

Table 1: Selected Naturally Occurring Benzothiazole Compounds and Their Sources

| Compound Name | Chemical Structure | Natural Source(s) | Reference(s) |

| Benzothiazole | Vaccinium macrocarpon (Cranberry), Camellia sinensis (Tea leaves), Aspergillus clavatus (Fungus), Micrococcus sp. (Marine bacterium) | [2][3] | |

| Firefly Luciferin | Fireflies (e.g., Luciola lateralis, Photinus pyralis) | [4][5] | |

| Dercitin | Marine Sponge (Dercitus sp.) | [2] | |